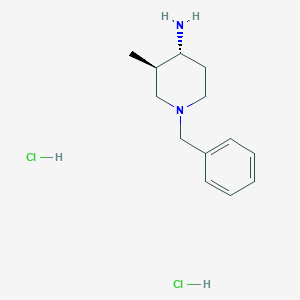

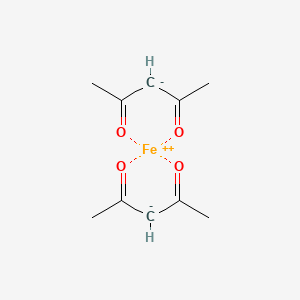

![molecular formula C20H14F3N3O7S B8191667 N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B8191667.png)

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SJ6986 is a potent, selective, and orally active degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins. It is a thalidomide analogue that exhibits high selectivity over approximately 9000 proteins, including classical immunomodulatory imide drug (IMiD) neosubstrates such as IKZF1 . SJ6986 has shown promising results in preclinical studies, particularly in the treatment of acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SJ6986 involves the modification of the thalidomide scaffold to enhance its selectivity and potency as a GSPT1/2 degrader . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.

Industrial Production Methods: Industrial production of SJ6986 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SJ6986 primarily undergoes degradation reactions, where it acts as a molecular glue to facilitate the ubiquitination and subsequent degradation of GSPT1 and GSPT2 proteins . This process involves the recruitment of the E3 ubiquitin ligase complex, leading to the proteasome-mediated degradation of the target proteins .

Common Reagents and Conditions: The degradation activity of SJ6986 is dependent on the presence of the cereblon (CRBN) protein, which is a component of the E3 ubiquitin ligase complex . The compound binds to CRBN and alters its surface, enabling the recruitment of GSPT1 and GSPT2 for degradation .

Major Products Formed: The major products formed from the degradation reactions facilitated by SJ6986 are ubiquitinated GSPT1 and GSPT2 proteins, which are subsequently degraded by the proteasome .

Scientific Research Applications

SJ6986 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of targeted protein degradation . In biology, it is employed to investigate the role of GSPT1 and GSPT2 in cell cycle regulation and apoptosis . In medicine, SJ6986 has shown potential as a therapeutic agent for the treatment of acute lymphoblastic leukemia and other cancers . Additionally, it is used in the development of new drugs that target undruggable proteins through the mechanism of targeted protein degradation .

Mechanism of Action

SJ6986 exerts its effects by acting as a molecular glue that binds to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding alters the surface of cereblon, enabling the recruitment of GSPT1 and GSPT2 proteins for ubiquitination and subsequent degradation by the proteasome . The degradation of GSPT1 and GSPT2 disrupts the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

SJ6986 is unique in its high selectivity and potency as a GSPT1/2 degrader. Similar compounds include other cereblon E3 ligase modulators (CELMoDs) such as CC-90009 and lenalidomide . While these compounds also target GSPT1 and GSPT2, SJ6986 exhibits superior selectivity and oral bioavailability . Additionally, SJ6986 does not induce the formation of the IKZF1-CRBN/DDB1 ternary complex, which is a common feature of other IMiDs .

List of Similar Compounds:- CC-90009

- Lenalidomide

- Pomalidomide

- Thalidomide

Properties

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O7S/c21-20(22,23)33-14-3-1-2-4-15(14)34(31,32)25-10-5-6-11-12(9-10)19(30)26(18(11)29)13-7-8-16(27)24-17(13)28/h1-6,9,13,25H,7-8H2,(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFYSIKAVFVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2-azabicyclo[3.2.1]octan-8-one](/img/structure/B8191593.png)

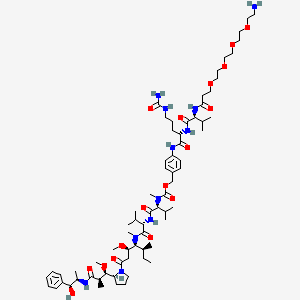

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8191597.png)

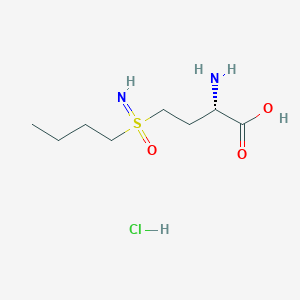

![lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8191604.png)

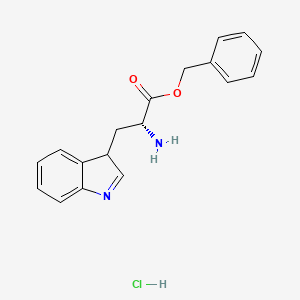

![[(3R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B8191617.png)

![[(19S)-8-[[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl]-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] hydrogen carbonate](/img/structure/B8191648.png)